1H-1,2,3-Triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIAIROWMJGMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485415 | |
| Record name | 4-amino-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30132-90-2 | |
| Record name | 4-amino-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1h 1,2,3 Triazol 4 Amine
Regioselective Synthesis Strategies for the 1,2,3-Triazole Core with 4-Amine Functionality
The precise control of substituent placement on the triazole ring is paramount for tailoring its properties. Regioselective synthesis of 1H-1,2,3-triazol-4-amine and its derivatives is achieved through several key methodologies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high regioselectivity, mild reaction conditions, and broad substrate scope. nih.gov This reaction typically yields 1,4-disubstituted 1,2,3-triazoles. nih.gov The synthesis of this compound and its derivatives often employs this method.
The general mechanism involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. orgsyn.org The catalyst can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate (B8700270), or from copper(I) salts like CuI. bohrium.comias.ac.in The use of copper nanoparticles (CuNPs) has also proven effective. researchgate.net The reaction proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide in a cycloaddition to form the triazole ring. orgsyn.org The presence of an amine hydrochloride salt can enhance the dissolution of copper metal, facilitating the formation of the necessary Cu(I)-acetylide intermediate. researchgate.net
| Reactants | Catalyst System | Conditions | Product | Yield | Reference |
| Aromatic azides and n-propynylated benzimidazole | Copper catalyst | Not specified | 1,4-disubstituted 1,2,3-triazoles | Good | nih.gov |
| Terminal alkynes and azides | Cu(0) nanosize activated powder / amine hydrochloride salt | Not specified | 1,4-disubstituted nih.govsmolecule.com-triazoles | Not specified | researchgate.net |
| Azides and 1-iodoalkynes | Copper(I) iodide/triethylamine (B128534) (TEA) | THF | 5-iodo-1,2,3-triazoles | Major product | nih.gov |
| Dihydropyrimidinones with terminal alkynyl group and aryl azides | Cu(OAc)₂ / sodium ascorbate | Acetone/water, room temperature | 1,2,3-triazole hybrid with dihydropyrimidinone scaffolds | Not specified | dovepress.com |
Metal-Free Cycloaddition Approaches for 1,2,3-Triazole Formation
While CuAAC is highly efficient, the presence of residual copper can be detrimental in certain applications, particularly in medicinal chemistry. This has spurred the development of metal-free synthetic routes.
One notable approach involves the [4+1] cycloaddition of α,α-difluoro-N-tosylhydrazones with primary amines, which proceeds through C-F bond cleavage. researchgate.net Another metal-free method is the three-component reaction of anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide, which forms 1,4-disubstituted-1,2,3-triazoles through sequential C-N and N-N bond formation. frontiersin.org Additionally, the reaction of enaminones with tosyl azide in water provides a green, catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles. beilstein-journals.org Organocatalytic methods, such as the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been established for the 1,3-dipolar cycloaddition of azides with α,β-unsaturated esters. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
| α,α-difluoro-N-tosylhydrazones and primary amines | Not specified | 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles | Not specified | researchgate.net |
| Anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide | Nonmetal-mediated | 1,4-disubstituted-1,2,3-triazoles | 75%-92% | frontiersin.org |
| Enaminones and tosyl azide | Water, 40°C | 4-acyl-NH-1,2,3-triazoles | High | beilstein-journals.org |
| α,β-unsaturated esters and azides | DBU (catalyst), DMSO or chloroform | Regioselective 1,4-disubstituted-1,2,3-triazoles | High | nih.gov |
Cyclocondensation Reactions in this compound Preparation
Cyclocondensation reactions offer an alternative pathway to the 1,2,3-triazole core. For instance, the condensation of 1,2,3-triazole-4(5)-amines with methylene (B1212753) active compounds is a powerful tool for synthesizing versatile triazolo[4,5-b]pyridines. nuph.edu.ua Furthermore, cyclocondensation based on 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives is a general method for obtaining various triazolo[4,5-d]pyrimidine systems. nuph.edu.uasemanticscholar.org Another method involves the cyclocondensation of hydrazonoyl derivatives and carbodiimides. The synthesis of 1,2,3-triazole derivatives can also be achieved by the cyclocondensation of alkyl azides with active methylene ketones in a K₂CO₃/DMSO system. bohrium.com
Microwave-Assisted and Green Chemistry Techniques for Enhanced Synthetic Efficiency
Microwave irradiation has been shown to significantly accelerate the CuAAC reaction, often reducing reaction times from hours to minutes and improving yields. ias.ac.inresearchgate.netbohrium.com For example, the synthesis of 1,2,3-triazole derivatives linked with coumarin (B35378) was achieved in 2-5 minutes with up to 97% yield under microwave irradiation. nih.gov This technique has been successfully used for synthesizing a variety of 1,2,3-triazole derivatives, including those with organo-silane functionalities and complex heterocyclic systems. nih.gov
Green chemistry approaches focus on the use of environmentally benign solvents and catalysts. bohrium.com Water is an excellent solvent for CuAAC reactions, often used in combination with eco-friendly catalysts. bohrium.com The use of choline (B1196258) azide and other ecological reagents further enhances the green credentials of these synthetic routes. bohrium.com
| Technique | Reactants | Catalyst/Solvent | Conditions | Advantages | Reference |
| Microwave-Assisted | Alkynes and organic azides | CuI | 180 W, 12 min | Reduced reaction time, higher yields | ias.ac.in |
| Microwave-Assisted | 10-(prop-2-yn-1-yl)acridone derivatives and aromatic azides | CuI | Not specified | Significant reduction in reaction times, improved yields | bohrium.com |
| Green Chemistry | Dibenzyl amine, propargyl bromide, acyl azide | CuSO₄·5H₂O, sodium ascorbate / Water | Not specified | High yields and purity, environmentally friendly | bohrium.com |
| Microwave-Assisted | 4-methyl-7-propargylated coumarin and substituted azides | CuSO₄·5H₂O, sodium ascorbate | 90°C, 2-5 min | 97% isolated yield, very short reaction time | nih.gov |
Derivatization and Functionalization Reactions of the this compound Scaffold
The this compound core serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of functionalized molecules.
Nucleophilic Substitution Reactions at Nitrogen Atoms
The nitrogen atoms of the triazole ring and the exocyclic amine group are nucleophilic and can undergo substitution reactions. N-alkylation is a common functionalization reaction, often performed by reacting the triazole with alkyl halides or benzyl (B1604629) bromides to introduce substituents at the N1 position. Acetylation, using reagents like acetic anhydride (B1165640), can be used to form acetamide (B32628) derivatives. The amine group can also be converted to an azide via diazotization, which can then be used in subsequent cycloaddition reactions. The combination of nucleophilic substitution of benzylic bromides with sodium azide followed by a copper-catalyzed cycloaddition with terminal alkynes in a one-pot process has been developed for the synthesis of bis(1,2,3-triazole) derivatives. nih.gov
| Reaction Type | Reagents | Product | Reference |
| N-Alkylation | Alkyl halides or benzyl bromides | N1-substituted triazoles | |
| Acetylation | Acetic anhydride in glacial acetic acid | Acetamide derivatives | |
| Diazotization | Not specified | Azide derivatives | |
| One-pot nucleophilic substitution-double click | Benzylic bromides, sodium azide, terminal alkynes | Functionalized bis(1,2,3-triazole) derivatives | nih.gov |
Reactions of the Amine Group for Diverse Derivative Formation
The exocyclic amine group at the C4 position of the triazole ring is a key handle for nucleophilic reactions, allowing for extensive derivatization through acylation, alkylation, and sulfonylation. These reactions are fundamental for modifying the compound's properties and for constructing more elaborate molecular architectures.
Acylation: The primary amine of 4-aminotriazoles readily undergoes acylation with various reagents, such as acyl chlorides and anhydrides, to form the corresponding amides. For instance, studies on the related 5-amino-1,2,4-triazole have shown that acetylation can occur on the exocyclic amine. acs.org A particularly useful transformation is the cyanoacetylation of 5-amino-1,2,3-triazoles using a mixture of cyanoacetic acid and acetic anhydride. mdpi.comresearchgate.net The resulting cyanoacetamides can then undergo intramolecular cyclization to yield fused heterocyclic systems like 1,2,3-triazolo[4,5-b]pyridines, demonstrating a powerful strategy for scaffold elaboration. mdpi.comresearchgate.net
Alkylation: While the nitrogen atoms within the triazole ring are also nucleophilic and can compete in alkylation reactions, derivatization of the exocyclic amine is a possible pathway for creating secondary or tertiary amines. nih.govgoogle.com The regioselectivity of alkylation is often influenced by steric effects and the specific reaction conditions employed.
Sulfonylation: The reaction of the 4-amino group with sulfonyl chlorides produces sulfonamides, a functional group prevalent in medicinal chemistry. The reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride, for example, has been shown to proceed with excellent regioselectivity and in high yield under mild conditions using triethylamine as a base. researchgate.net In more complex systems, such as 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, reaction with sulfonyl chlorides can initiate a tandem sequence involving a Dimroth rearrangement followed by N-sulfonylation to yield structurally complex 2-sulfonyl-5-arylamino-1,2,3-triazoles. bohrium.com
| Reaction Type | Reagents | Product Class | Significance | Reference |
|---|---|---|---|---|
| Acylation | Cyanoacetic acid, Acetic anhydride | Cyanoacetamides, Triazolo[4,5-b]pyridines | Forms fused heterocyclic systems | mdpi.comresearchgate.net |
| Sulfonylation | Benzenesulfonyl chloride, Triethylamine | Sulfonamides | Introduces important pharmacophore | researchgate.net |
| Tandem Rearrangement/Sulfonylation | Sulfonyl chloride, DBU | 2-Sulfonyl-5-arylamino-1,2,3-triazoles | Creates complex, rearranged scaffolds | bohrium.com |
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of the this compound scaffold can target either the substituents or the triazole ring itself, although the latter is generally robust.
Oxidation: The triazole ring is relatively resistant to oxidation. However, substituents on the ring can be oxidized. For example, acetophenone-tethered 1,4-disubstituted triazoles undergo an oxidation reaction with thiourea (B124793) in the presence of iodine to form thiazol-2-amine derivatives, showcasing a method to build new heterocyclic rings onto the triazole framework. bohrium.com In other cases, oxidation can target the nitrogen atoms of the triazole ring, leading to the formation of N-oxides, which are valuable intermediates for further functionalization. rsc.org
Reduction: The 1,2,3-triazole core is generally stable to common reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.net This stability allows for the selective reduction of functional groups attached to the ring. Research on 1-substituted 1,2,3-triazole 4,5-diesters demonstrated that NaBH₄ regioselectively reduces the ester group at the C5 position while leaving the C4 ester group intact. mdpi.comresearchgate.net This selectivity is attributed to the lower electron density at the C5 position of the triazole ring. mdpi.com This inherent stability of the triazole ring to reduction allows it to function as a stable platform for chemical modifications on its substituents.
Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Expansion
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling significant expansion of the this compound scaffold. researchgate.netacs.org These methods provide access to a wide array of substituted triazoles that are difficult to synthesize through other means.
One of the most important transformations is the direct C-H arylation of the triazole ring. Research has shown that the C5-position of N-substituted 1,2,3-triazoles can be directly coupled with aryl halides using a palladium catalyst, often with a bulky phosphine (B1218219) ligand like tris(o-tolyl)phosphine. rsc.org This reaction allows for the introduction of various aryl groups onto the triazole core.
The Buchwald-Hartwig amination offers another strategic approach, focusing on the derivatization of the amine group. An efficient method has been developed for the palladium-catalyzed cross-coupling of 5-amino-1,2,3-triazoles with a variety of (het)aryl halides. mdpi.com This reaction, which forms a new C-N bond at the amine position, is effectively catalyzed by a palladium complex bearing an expanded-ring N-heterocyclic carbene (NHC) ligand, leading to high yields of 5-(het)arylamino-1,2,3-triazole derivatives. mdpi.com
| Reaction Type | Coupling Partners | Key Catalyst/Ligand | Bond Formed | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | N-aryl 1,2,3-triazole + Aryl halide | Palladium catalyst, Tris(o-tolyl)phosphine | C5-Aryl (C-C) | rsc.org |
| Buchwald-Hartwig Amination | 5-Amino-1,2,3-triazole + (Het)aryl halide | [(THP-Dipp)Pd(cinn)Cl] (NHC ligand) | N-Aryl (C-N) | mdpi.com |
Exploration of Advanced Derivatization Strategies for Specific Research Applications
Beyond fundamental transformations, advanced derivatization strategies are employed to synthesize highly complex molecules for specific applications, using the 1,2,3-triazole as a central building block.
One such strategy involves tandem reactions that form multiple bonds and rings in a single sequence. The reaction of 5-amino-1,2,3-triazoles with sulfonyl or acyl chlorides can trigger a Dimroth rearrangement, where the N1 substituent and the exocyclic amine switch places, followed by acylation or sulfonylation to afford highly substituted triazoles. bohrium.com
Another advanced approach is the construction of fused and linked heterocyclic systems.
Fused Systems: As previously mentioned, 5-amino-1,2,3-triazoles can be converted into fused 1,2,3-triazolo[4,5-b]pyridines through a condensation-cyclization sequence. mdpi.comresearchgate.net
Linked Systems: The 1,2,3-triazole core can be connected to other heterocyclic moieties. For example, 4-acetyl-1,2,3-triazoles can be converted to chalcones and subsequently reacted with thiosemicarbazide (B42300) to yield pyrazolin-N-thioamides, which can be further functionalized to create novel thiazole (B1198619) derivatives linked to the triazole ring. researchgate.net These multi-component strategies are highly valuable for generating molecular diversity and exploring new chemical space.
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms underlying the formation and transformation of this compound is critical for controlling reaction outcomes, particularly regioselectivity and yield.
Detailed Reaction Mechanisms for 1,3-Dipolar Cycloadditions Involving this compound Precursors
The synthesis of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne). uq.edu.auwikipedia.org This reaction proceeds through a concerted pericyclic mechanism involving a six-electron transition state. wikipedia.org
The uncatalyzed thermal reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. uq.edu.aunih.gov The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. uq.edu.au
The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized triazole synthesis by providing exclusive regioselectivity for the 1,4-isomer under mild conditions. uq.edu.au The mechanism of the CuAAC is distinct from the thermal cycloaddition and is believed to proceed in a stepwise manner. The proposed catalytic cycle involves:
Formation of a copper(I)-acetylide complex from the terminal alkyne. uq.edu.au
Coordination of the azide to the copper center.
Nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper-containing metallacycle intermediate. uq.edu.au
Ring contraction and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. uq.edu.aunih.gov
Role of Catalysis in Directing Regioselectivity and Yield
Catalysis is paramount in controlling the synthesis of 1,2,3-triazoles, particularly in directing regioselectivity.
Copper Catalysis: As highlighted, copper(I) catalysts are highly effective in promoting the azide-alkyne cycloaddition to exclusively yield 1,4-disubstituted 1,2,3-triazoles. uq.edu.aumdpi.com The efficiency of the CuAAC reaction is often enhanced by the use of ligands that stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation. baseclick.euthermofisher.kr A widely used ligand is Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), which chelates the copper ion, increasing its catalytic activity and lifetime. baseclick.euthermofisher.kr
Ruthenium Catalysis: In contrast to copper, ruthenium(II) catalysts, such as Cp*RuCl(PPh₃)₂, selectively catalyze the cycloaddition to produce the opposite 1,5-disubstituted regioisomer. mdpi.com This complementary regioselectivity provides synthetic chemists with powerful tools to access either isomer on demand.
Other Catalytic Systems: Research has also explored other catalytic systems to broaden the scope and improve the sustainability of triazole synthesis.
Organocatalysis: Strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze the reaction between azides and electron-deficient alkenes or β-keto amides to form highly substituted triazoles. nih.gov
Ionic Liquids: Ionic liquids, such as choline chloride-CuCl, have been used as both the solvent and catalyst, offering a "green" alternative that can improve reaction rates and regioselectivity in aqueous media. nih.gov
Nickel Catalysis: Nickel-based catalytic systems have been developed for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles in water under ambient conditions, providing another eco-compatible approach. mdpi.com
Understanding Reaction Intermediates and Transition States
The elucidation of reaction mechanisms in the chemistry of this compound is heavily reliant on understanding the transient species—intermediates and transition states—that govern the course of a chemical transformation. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of these reactions. These theoretical studies, when combined with experimental evidence from spectroscopy and kinetics, provide a detailed picture of the energetic and structural evolution from reactants to products.
Tautomeric Equilibria and Reactivity
A fundamental aspect influencing the reactivity of this compound is its existence in various tautomeric forms. The position of the proton on the triazole ring can significantly alter the molecule's electronic properties and, consequently, its role in a reaction. Theoretical studies on related C-amino-1,2,4-triazoles have shown that different tautomers can be favored depending on the environment. For instance, in the gas phase, the 1H-tautomer of 3-amino-5-nitro-1,2,4-triazole is predicted to be the most stable at higher levels of theory (MP2, MP4, and DFT), whereas in a polar solvent, the 2H-tautomer gains stability. acs.org This solvent-dependent equilibrium is critical, as the dominant tautomer in solution will likely be the primary reacting species.
Computational models, such as DFT at the B3LYP/6-311G(d,p) level, are used to calculate the relative stabilities and tautomeric equilibrium constants. researchgate.net For C-amino-1H-1,2,4-triazoles, Fukui functions and molecular electrostatic potential maps derived from these calculations indicate that the reactivity of the amino group and the ring nitrogens is highly dependent on the tautomeric form. acs.orgnih.gov These analyses help predict the most probable sites for electrophilic attack or nucleophilic substitution.
Intermediates in Ring-Opening and Rearrangement Reactions
Certain transformations of substituted 4-amino-1,2,3-triazoles proceed through complex pathways involving transient intermediates formed by ring-opening and closing events. A notable example is the Dimroth rearrangement, which has been investigated using DFT calculations (M062X functional). rsc.org In the thermal rearrangement of a 4-amino-5-nitro-1,2,3-triazole derivative, the reaction is initiated by the ring-opening of the triazole to form a diazo-imine intermediate. rsc.org This is followed by bond rotation and tautomerization to set up the subsequent ring-closing step. rsc.org
The energy profile for this rearrangement reveals the critical transition states that dictate the reaction rate. The rate-limiting step was identified as the final ring-closing, with a calculated free energy barrier (ΔG‡) of +26.7 kcal/mol, which aligns with the experimental requirement of heating to 80 °C. rsc.org
Table 1: Calculated Free Energy Profile for a Dimroth Rearrangement
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactant | Starting Triazole | 0.0 |
| Intermediate 4-a | Ring-Opened Diazo Intermediate | +2.0 |
| Transition State (4-a to 4-b) | C-C Bond Rotation | +11.4 |
| Intermediate 4-c | Tautomerized Intermediate | - |
| Transition State 4-TS | Ring-Closing | +26.7 |
| Product | Rearranged Triazole | -10.7 |
Data sourced from computational studies on the rearrangement of 4-amino-5-nitro-1,2,3-triazole derivatives. rsc.org
Transition States in Nucleophilic Reactions
The amino group and the nitrogen atoms of the triazole ring in this compound are all potential nucleophilic centers. The selectivity of reactions with electrophiles, such as alkyl halides, is determined by the relative energy barriers of the transition states for attack at each site. Combined computational and experimental studies on the alkylation of C-amino-1,2,4-triazoles have shown that quaternization can occur with low selectivity, involving the N-2 and N-4 atoms as well as the exocyclic amino group. acs.orgnih.gov
DFT calculations of the transition state energies for these competing SN2 pathways provide insight into this selectivity. The calculations predict that increasing the hardness of the electrophile favors attack at the N-4 atom, while softer electrophiles are more likely to react at the N-2 atom or the amino group. acs.orgnih.gov This understanding allows for the development of selective synthetic methods, for example, by using a protecting group like acetyl on the amino function to direct alkylation to the ring nitrogens. acs.orgnih.gov
Spectroscopic and Computational Characterization of Intermediates
While transition states are fleeting, some reaction intermediates can be stable enough to be observed and characterized. In the condensation reaction of 4-amino-1,2,4-triazoles with aldehydes, stable hemiaminal intermediates have been isolated and studied using IR, NMR, and X-ray crystallography. mdpi.com These experimental findings are often corroborated by theoretical calculations. For example, theoretical NMR chemical shift calculations using DFT or MPn methods can help confirm the structure of proposed intermediates and distinguish between possible tautomers or conformers in solution. ufv.br A strong correlation between the calculated and experimental spectra provides powerful evidence for the proposed structure. ufv.br In some cases, mechanistic studies propose intermediates that are too reactive to isolate, such as the formation of a pyrazine (B50134) ring from a 4-bromoacetyl-1,2,3-triazole, which is thought to proceed through a dehydrobromination and a [3+3] cyclization dimerization. clockss.org
Spectroscopic and Advanced Characterization Techniques for 1h 1,2,3 Triazol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1H-1,2,3-triazol-4-amine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a 1,2,3-triazole derivative, the proton of the triazole ring typically appears as a singlet. For instance, in (E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine, the triazole proton signal is observed at 7.6 ppm. nih.gov The chemical shifts of other protons in the molecule, such as those on aromatic rings or alkyl chains, provide further structural confirmation. For example, in the same compound, the aromatic protons appear as doublets at 6.92 and 7.56 ppm. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between different parts of the molecule, which is crucial for the complete structural assignment of complex derivatives. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the triazole ring and any substituents are indicative of their electronic environment.
Table 1: Representative ¹H NMR Data for a 1H-1,2,3-Triazole Derivative nih.gov
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Triazole H | 7.6 | s | - |
| Aromatic H | 6.92 | d | 10 |
| Aromatic H | 7.56 | d | 5 |
| HC=N | 8.15 | s | - |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For 1,2,3-triazole derivatives, fragmentation can involve the loss of small molecules like N₂. mdpi.com However, the cleavage of substituent groups is often more prominent. Analysis of these fragments helps to piece together the structure of the parent molecule. For example, in the tandem mass spectrum of a sulfonamide-containing 1,2,3-triazole, the primary fragmentation pathway involves the loss of the amine from the sulfonamide group. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for identifying the presence of key structural features in this compound and its derivatives.
The IR spectrum provides information on vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. For triazole compounds, characteristic bands for N-H, C-H, C=C, N=N, and C-N stretching and bending vibrations can be observed. nih.govresearchgate.net The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. researchgate.net The C=N stretching vibration, characteristic of the triazole ring, is often observed around 1570-1650 cm⁻¹. dergipark.org.tr For instance, the IR spectrum of (E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine shows a characteristic C=N stretch at 1635 cm⁻¹. nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands. nih.govepstem.net
Table 2: Key IR Absorption Bands for a 1,2,3-Triazole Derivative nih.govnih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N=N stretch | ~1300 |
| C=N stretch | 1635 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.govresearchgate.net
For 1H-1,2,3-triazole derivatives, X-ray crystallography has been used to confirm the planar nature of the triazole ring and to determine the conformation of substituents. For example, the crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide confirmed that the ring hydrogen is attached to the N(1) nitrogen atom. rsc.org This technique also elucidates the details of hydrogen bonding networks, which can significantly influence the physical properties of the compound. rsc.org In the crystal structure of {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine, molecules are linked through C—H⋯π interactions. nih.gov
Table 3: Selected Crystallographic Data for a 1,2,3-Triazole Derivative nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 22.3034 (10) |
| b (Å) | 5.2531 (3) |
| c (Å) | 16.5878 (8) |
| β (°) | 93.051 (4) |
| V (ų) | 1940.71 (17) |
Advanced Chromatographic Methods for Purity and Mixture Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and its derivatives, as well as for analyzing complex reaction mixtures. vwr.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
By using a suitable column and solvent system, HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities. The purity of the final compound is typically determined by the area percentage of its peak in the chromatogram. For many synthetic 1,2,3-triazole derivatives, a purity of greater than 95% or 97%, as determined by HPLC, is often reported. nih.govvwr.combaseclick.eu Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC to provide further identification of the separated components.
Computational Chemistry and Theoretical Studies of 1h 1,2,3 Triazol 4 Amine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 1H-1,2,3-Triazol-4-amine. These methods provide insights into molecular orbitals, charge distribution, and other electronic properties that govern the molecule's behavior.
DFT studies on 1,2,3-triazole derivatives have been employed to calculate key electronic parameters. nih.govresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity and stability. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. researchgate.net
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to study the electronic states of triazoles. nih.gov These studies help in the detailed analysis of vacuum ultraviolet absorption and UV photoelectron spectra. nih.govacs.org For substituted 1,2,4-triazoles, ab initio configuration interaction computations have been compared with experimental data to provide a thorough understanding of their electronic states. nih.govacs.org
Theoretical investigations into the tautomerism of amino-substituted triazoles have also been conducted. For C- and N-amino-1,2,4-triazoles, ab initio studies have been used to determine the equilibrium structures and relative stabilities of different tautomers and conformers of the amino group. bohrium.com
Table 1: Calculated Electronic Properties of a Representative 1,2,3-Triazole Derivative using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are representative examples based on DFT calculations for 1,2,3-triazole derivatives and are intended for illustrative purposes.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein. nih.govekb.egderpharmachemica.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com For 1,2,3-triazole derivatives, docking studies have been instrumental in identifying potential therapeutic targets and understanding the key interactions that contribute to binding affinity. derpharmachemica.comresearchgate.net These studies have shown that the triazole ring can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking with the amino acid residues in the active site of a protein. bohrium.com
Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.govpensoft.net These simulations provide insights into the stability of the complex and can reveal conformational changes that occur upon ligand binding. nih.govpensoft.net For instance, MD simulations of 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have confirmed the stability of the ligand-protein complexes, with root mean square deviation (RMSD) values indicating minimal conformational fluctuations. nih.gov
Table 2: Representative Binding Affinities of Triazole Derivatives with Various Protein Targets from Molecular Docking Studies
| Compound Type | Protein Target | Binding Affinity (kcal/mol) |
| 1,2,4-Triazole (B32235) Derivative | Anticancer Target | -9.107 |
| 1,2,3-Triazole Derivative | Anticancer Target | -7.61 |
| 1,2,4-Triazole Derivative | Antimicrobial Target | -8.5 |
Note: The values in this table are examples from various molecular docking studies on triazole derivatives and are for illustrative purposes.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is a valuable tool for predicting the reactivity of molecules and elucidating potential reaction pathways. For amino-triazoles, these methods can predict sites of electrophilic or nucleophilic attack and calculate the activation energies for different reaction mechanisms.
A combined computational and experimental study on the reactivity of C-amino-1,2,4-triazoles towards electrophiles demonstrated the power of this approach. researchgate.netacs.org Fukui functions and molecular electrostatic potential maps were used to predict that reactions involving the amino group are more favorable for 3-amino-1H-1,2,4-triazoles than for the 5-amino isomers. researchgate.netacs.org Furthermore, these calculations can predict how the hardness or softness of an electrophile will influence the site of attack on the triazole ring. researchgate.net
Computational studies have also been used to investigate the mechanism of triazole synthesis. For example, DFT calculations have been employed to study the silver-catalyzed cycloaddition for the synthesis of 1,4-disubstituted-1,2,3-triazoles, revealing that the [3+2]-cycloaddition is likely the rate-determining step. researchgate.net The mechanism for the copper-catalyzed [3+2] cycloaddition reaction of secondary amines and diazo compounds to form N1-substituted-1,2,3-triazoles has also been investigated computationally. nih.govfrontiersin.org
Table 3: Calculated Reactivity Indices for a Representative Aminotriazole
| Reactivity Index | Predicted Site of Attack |
| Fukui Function (f-) | N-4 atom for hard electrophiles |
| Fukui Function (f+) | N-2 atom and 3-NH2 group for soft electrophiles |
| Molecular Electrostatic Potential | Negative potential around ring nitrogen atoms |
Note: The information in this table is based on general findings from computational reactivity studies of aminotriazoles and serves as an illustrative example.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net Computational approaches are widely used to build these models.
For 1,2,3-triazole derivatives, 3D-QSAR studies have been conducted to investigate their potential as anticancer agents. nih.gov These models correlate the three-dimensional properties of the molecules with their cytotoxic activities. nih.gov The insights gained from QSAR models can guide the structural modification of lead compounds to improve their potency and pharmacokinetic properties. nih.gov For example, a QSAR study on a series of 1,2,3-triazole derivatives identified crucial moieties and properties essential for their anticancer activity. nih.gov
Molecular docking can also be integrated into SAR studies to provide a structural basis for the observed activity trends. rsc.org By docking a series of analogs into the active site of a target protein, researchers can rationalize how different substituents influence binding affinity and selectivity. rsc.org For instance, SAR studies on 1,2,3-triazole-based benzothiazole (B30560) derivatives as potential probes for tau protein combined synthesis, in vitro evaluation, and molecular modeling to understand the structural requirements for binding. rsc.org
Table 4: Key Findings from a Representative QSAR Study on Triazole Derivatives
| QSAR Model Parameter | Value | Interpretation |
| R² (squared correlation coefficient) | 0.87 | The model explains 87% of the variance in the biological activity. |
| Q² (cross-validated R²) | 0.74 | The model has good internal predictive ability. |
| pred_R² (external validation) | 0.81 | The model has good predictive power for new compounds. |
Note: The values in this table are representative of a typical 3D-QSAR study on triazole derivatives and are for illustrative purposes.
Advanced Applications of 1h 1,2,3 Triazol 4 Amine in Medicinal Chemistry Research
Design and Synthesis of Novel Pharmaceutical Agents from the 1H-1,2,3-Triazol-4-amine Scaffold
The synthesis of derivatives from the 1H-1,2,3-triazole core is a significant focus of research, leading to the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties. tandfonline.com The adaptability of the triazole ring allows for its incorporation into a variety of molecular frameworks to create new pharmaceutical candidates.
Development of Anticancer Agents
Derivatives of 1,2,3-triazole have been extensively researched for their potential in cancer chemotherapy. tandfonline.com For instance, new 1,2,3-triazole-amino acid conjugates have been synthesized and have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com Another study reported the synthesis of 1,2,3-triazole carboxamide derivatives, with some compounds demonstrating notable anticancer activity against HeLa, PANC-1, HCT-116, and A-549 cancer cell lines. ijpsdronline.com Additionally, 1,4-naphthoquinone-1,2,3-triazole hybrids have displayed considerable cytotoxicity against human cancer cell lines such as MCF-7, HT-29, and MOLT-4. tandfonline.com
| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| 1,2,3-Triazole-amino acid conjugates | MCF7 (breast), HepG2 (liver) | Significant antiproliferative activity at <10 µM | mdpi.com |
| 1,2,3-Triazole carboxamide derivatives | HeLa, PANC-1, HCT-116, A-549 | Significant anticancer activity | ijpsdronline.com |
| 1,4-Naphthoquinone-1,2,3-triazole hybrids | MCF-7, HT-29, MOLT-4 | Notable cytotoxicity | tandfonline.com |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | MCF-7, HCT-116, HepG2 | Significant antiproliferative activity (IC50 as low as 1.1 µM) | nih.gov |
Research into Antifungal and Antimicrobial Compounds
The 1H-1,2,3-triazole scaffold is a key component in the development of new antimicrobial and antifungal agents. tandfonline.com For example, novel 1,2,4-triazolyl derivatives have demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) lower than ampicillin (B1664943) and chloramphenicol (B1208) against several bacterial strains. researchgate.net These compounds also showed potent antifungal activity, in some cases 6 to 45 times more effective than ketoconazole (B1673606) and bifonazole. researchgate.netnih.gov Furthermore, a series of Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antifungal effects against Microsporum gypseum and potent antibacterial activity against Staphylococcus aureus, with some derivatives outperforming standard drugs. nih.gov
| Compound Type | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazolyl derivatives | Various bacteria and fungi | Lower MIC than ampicillin/chloramphenicol; 6-45x more potent than ketoconazole/bifonazole | researchgate.netnih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases | Microsporum gypseum, Staphylococcus aureus | Superior or comparable activity to ketoconazole and streptomycin | nih.gov |
| 1,2,3-Triazole tethered thymol-1,3,4-oxadiazole conjugates | Escherichia coli, Staphylococcus aureus | Good inhibition | nih.gov |
| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives | S. aureus, S. pyogenes | MIC values of 0.264 and 0.132 mM, respectively | mdpi.com |
Exploration of Antiviral and Antiparasitic Activities
The 1,2,3-triazole nucleus is a recognized scaffold in the development of antiviral agents. ijpsr.com Triazole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), influenza, and hepatitis B and C. tandfonline.combenthamscience.com For instance, certain disubstituted-1,2,4-triazoles have demonstrated activity against influenza A subtypes and have been identified as potential anti-HIV candidates. bohrium.com The broad-spectrum antiviral drug Ribavirin, which contains a 1,2,4-triazole (B32235) scaffold, has inspired the design of numerous analogues. bohrium.com While research into antiparasitic activities of this compound derivatives is an emerging area, the broader class of triazoles has shown potential in targeting neglected tropical diseases. tandfonline.com
Enzyme Inhibitor Design and Mechanism Studies
The 1,2,3-triazole ring is utilized in the design of various enzyme inhibitors. tandfonline.com For example, novel 1,2,4-triazole derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in managing Alzheimer's disease and diabetes mellitus. acs.orgnih.gov Additionally, certain 1H-1,2,3-triazole analogs have demonstrated moderate inhibitory potential against carbonic anhydrase-II. frontiersin.org The mechanism of action for some anticancer triazole derivatives involves the inhibition of thymidylate synthase. nih.gov Molecular docking studies suggest that the nitrogen atoms of the triazole ring can play a crucial role in binding to the active sites of enzymes. nih.govnih.gov
| Compound Type | Target Enzyme(s) | Observed Activity (IC50) | Reference |
|---|---|---|---|
| Azinane triazole-based derivatives | AChE, BChE, α-glucosidase | Potent inhibition with IC50 values in the micromolar range | acs.orgnih.gov |
| 1H-1,2,3-Triazole analogs | Carbonic anhydrase-II | 13.8–35.7 µM | frontiersin.org |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | Thymidylate synthase | 1.95–4.24 µM | nih.gov |
| 1,2,4-Triazole derivatives | Cyclooxygenase-2 (COX-2) | Excellent selectivity over COX-1 | minia.edu.eg |
Ligand Design for Specific Biological Targets
The 1H-1,2,3-triazole ring is considered a privileged scaffold in medicinal chemistry, capable of interacting with a variety of biological receptors and enzymes. nih.gov Its structural features allow it to act as a bioisostere for other functional groups, such as amides. researchgate.net In the design of aromatase inhibitors for breast cancer treatment, the nitrogen atoms of the 1,2,4-triazole ring are crucial for binding to the iron in the heme moiety of the cytochrome P450 enzyme. nih.gov The ability of the triazole ring to participate in hydrogen bonding and dipole interactions facilitates its binding to biomolecular targets. researchgate.net
Pharmacological Mechanisms and Biological Interactions
The pharmacological effects of this compound derivatives are diverse and depend on the specific substitutions on the triazole ring. A common mechanism of action is enzyme inhibition. For instance, in the context of antifungal activity, triazole derivatives can inhibit the CYP51 enzyme in fungi. nih.gov For anticancer applications, mechanisms include the inhibition of enzymes like thymidylate synthase and aromatase. nih.govnih.gov The triazole ring's nitrogen atoms are often key to these interactions, for example, by coordinating with metal ions in the active site of metalloenzymes. nih.gov The ability of the triazole scaffold to form hydrogen bonds also contributes to its binding affinity and specificity for various biological targets. nih.gov
Investigations into Molecular Targets and Pathways
The this compound scaffold and its derivatives have been the subject of extensive research to identify their molecular targets and elucidate the biological pathways they modulate. A key area of investigation has been in the development of novel therapeutic agents targeting a range of diseases.
One significant molecular target identified for compounds featuring the 4-amino-1,2,3-triazole core is indoleamine 2,3-dioxygenase (IDO1). nih.gov IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway and is recognized as an important target in immuno-oncology research. Through the screening of a large compound library, a series of molecules with the 4-amino-1,2,3-triazole core were identified as potent inhibitors of recombinant human IDO1. Subsequent chemical optimization led to the development of compounds with high potency, such as N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which demonstrated a remarkable IC50 of 0.023 μM. nih.gov
In the realm of antibacterial research, derivatives of 1,2,3-triazole have been investigated for their inhibitory effects on essential bacterial enzymes. Docking simulations have suggested that certain triazole-chalcone conjugates may effectively inhibit E. coli topoisomerase II DNA Gyrase B, a vital enzyme for bacterial DNA replication. nih.gov Furthermore, some 1,4-disubstituted 1,2,3-triazoles linked to a benzhydrylpiperazine fragment have shown greater antibacterial activity against S. aureus and E. coli than the reference drug ciprofloxacin (B1669076). nih.gov This suggests that the combination of the triazole ring with other pharmacophores can lead to synergistic effects and enhanced biological activity. nih.gov
The versatility of the 1,2,3-triazole scaffold is further demonstrated by its incorporation into compounds targeting quorum sensing in bacteria. An indole-triazole hybrid was found to have promising quorum sensing inhibitory activity against P. aeruginosa. nih.gov Additionally, the 1,2,3-triazole framework is a key component of the drug Ticagrelor, which is used to prevent coronary thrombosis, highlighting its role in targeting pathways related to cardiovascular disease. semanticscholar.org
| Compound Class | Molecular Target/Pathway | Organism/Disease | Key Findings |
| 4-amino-1,2,3-triazole derivatives | Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | Potent inhibition, with N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine showing an IC50 of 0.023 μM. nih.gov |
| Triazole-chalcone conjugates | E. coli topoisomerase II DNA Gyrase B | Antibacterial (E. coli) | Docking simulations suggest feasible inhibition of the enzyme. nih.gov |
| Benzhydrylpiperazine-triazoles | Bacterial targets | Antibacterial (S. aureus, E. coli) | Showed greater activity than ciprofloxacin in agar (B569324) well diffusion tests. nih.gov |
| Indole-triazole hybrids | Quorum Sensing | Antibacterial (P. aeruginosa) | Exhibited significant inhibitory activity (60.82% at 250 μM). nih.gov |
| Triazolo[4,5-d]pyrimidine systems | P2Y12 receptor (e.g., Ticagrelor) | Cardiovascular Disease | Forms the core of drugs used to prevent thrombosis. semanticscholar.org |
Structure-Based Drug Design Strategies
The 1,2,3-triazole nucleus is a favored scaffold in structure-based drug design due to its planar nature, chemical stability, and ability to engage in various biological interactions. nih.gov Its synthetic accessibility, particularly through 'click' chemistry, allows for the rapid generation of compound libraries for high-throughput screening and lead optimization. nih.gov
Fragment-based drug discovery (FBDD) is a prominent strategy where the 1,2,3-triazole ring serves as a versatile core or linker. In this approach, small molecular fragments that bind to a biological target are identified and then linked together or grown to create a more potent lead compound. The triazole ring is an ideal linker, connecting different pharmacophoric fragments in a defined and rigid orientation, which is crucial for optimizing interactions with the target's binding site. nih.govnih.gov
Target-guided synthesis is another advanced strategy where the biological target itself templates the formation of its own inhibitor from a mixture of reactive fragments. The copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reaction, which forms the 1,2,3-triazole ring, is well-suited for this in situ click chemistry approach. nih.gov This method ensures that the final synthesized molecule is perfectly shaped to bind with high affinity to the target. nih.gov
The design of peptidomimetics represents a significant application of structure-based design involving 1,2,3-triazoles. By replacing a labile peptide bond with a stable triazole ring, researchers can create peptides with improved metabolic stability and bioavailability while maintaining or even enhancing biological activity. nih.gov For example, in designing somatostatin (B550006) receptor ligands, a 1,4-disubstituted 1,2,3-triazole-based peptidomimetic was successfully synthesized to serve as a functional ligand for the human somatostatin receptor (hSSTR). nih.gov
Bioisosteric Replacement and Scaffold Hopping Approaches
The 1H-1,2,3-triazole ring is widely utilized as a bioisostere in medicinal chemistry, often replacing other functional groups to improve a drug candidate's pharmacological profile. tandfonline.com Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, leading to comparable biological activity.
A primary application of the 1,2,3-triazole is as a nonclassical bioisostere for the amide bond. nih.gov The 1,4-disubstituted 1,2,3-triazole, in particular, effectively mimics the trans-amide bond geometry and electronic properties. nih.gov This substitution is advantageous because the triazole ring is resistant to cleavage by peptidases, thus enhancing the metabolic stability of peptide-based drugs. nih.govnih.gov This strategy has been successfully employed in optimizing GPR88 agonists, where replacing an amide with a 1H-1,2,3-triazole led to improved potency. nih.gov
The 4-hydroxy-1,2,3-triazole system has been explored as a bioisostere for the carboxylic acid group. This substitution can modulate the acidity of a lead compound while providing new vectors for substituent placement on the three nitrogen atoms of the triazole ring, allowing for fine-tuning of binding affinity. researchgate.net
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. The 1,2,3-triazole ring is a valuable tool for this approach. For instance, the 4-hydroxy-1,2,3-triazole scaffold has been used to replace the phenol (B47542) ring in an inhibitor of Onchocerca volvulus chitinase (B1577495), demonstrating its utility in creating novel chemical entities with improved properties. researchgate.net In another study, the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides was shown to significantly enhance anti-leukemic activity. nih.gov
| Original Group | Bioisosteric Replacement | Application Example | Outcome |
| Amide Bond | 1,4-disubstituted 1H-1,2,3-triazole | Optimization of GPR88 agonists | Improved potency and metabolic stability. nih.gov |
| Carboxylic Acid | 4-hydroxy-1,2,3-triazole | Mimicking the distal carboxyl group of (S)-glutamic acid | Creation of promising glutamate (B1630785) analogs. researchgate.net |
| Phenol Ring | 4-hydroxy-1,2,3-triazole | Scaffold hopping for Onchocerca volvulus chitinase inhibitor | Generation of a new chemical entity with retained activity. researchgate.net |
| 1H-1,2,3-triazole | 1H-tetrazole | (5-benzylthiazol-2-yl)benzamides | Enhanced anti-leukemic potency. nih.gov |
Hydrogen Bonding and Dipole-Dipole Interactions in Biological Binding
The unique electronic properties of the 1H-1,2,3-triazole ring make it a significant contributor to molecular interactions within the binding pockets of biological targets. Its ability to participate in hydrogen bonding and dipole-dipole interactions is crucial for its function as a pharmacophore. nih.gov
The 1,2,3-triazole ring is a π-electron deficient heterocycle with a high dipole moment. researchgate.net This polarity is key to its interaction capabilities. The nitrogen atoms N2 and N3 of the triazole ring possess lone pairs of electrons and can act as strong hydrogen bond acceptors. nih.gov This allows them to form crucial hydrogen bonds with hydrogen bond donors, such as the backbone N-H groups of amino acids or water molecules within a receptor's active site. acs.org
In addition to direct hydrogen bonds, the dipole moment of the triazole ring facilitates favorable dipole-dipole interactions with polar residues in the binding site. nih.gov The triazole ring can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-receptor complex. researchgate.net These varied and significant non-covalent interactions underscore the importance of the 1,2,3-triazole scaffold in establishing high-affinity binding to diverse biological targets. nih.gov
| Interaction Type | Participating Atoms/Features of Triazole Ring | Role in Biological Binding |
| Hydrogen Bond Acceptor | Nitrogen atoms N2 and N3 | Form strong hydrogen bonds with donor groups (e.g., amino acid N-H) in the receptor. nih.gov |
| Hydrogen Bond Donor | Polarized C5-H group | Forms weak hydrogen bonds with acceptor groups in the receptor. nih.gov |
| Dipole-Dipole Interactions | High dipole moment of the entire ring | Favorable electrostatic interactions with polar amino acid residues. nih.gov |
| π-π Stacking | Aromatic triazole ring | Stacking interactions with aromatic amino acid side chains. researchgate.net |
Applications of 1h 1,2,3 Triazol 4 Amine in Materials Science
Development of Functional Materials Incorporating 1,2,3-Triazole Units
The 1,2,3-triazole moiety, easily accessible through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a favored component for constructing complex molecular architectures. researchgate.net This reaction's efficiency and specificity allow for the seamless integration of the triazole ring into various material backbones. The resulting materials benefit from the triazole's rigidity and electronic characteristics, making it more than just a simple linker. at.ua
The integration of 1,2,3-triazole units into polymer chains imparts valuable properties. Polymers possessing these units in their backbone are noted for their high thermal stability. For instance, a series of poly(N-vinyl-1,2,3-triazole)s demonstrated significantly higher glass transition temperatures compared to common vinyl polymers.
Table 1: Thermal Properties of Poly(N-vinyl-1,2,3-triazole)s
| Polymer Backbone | Glass Transition Temperature (Tg) |
|---|---|
| Polystyrene | 100 °C |
| Poly(methyl methacrylate) | 110 °C |
| Poly(N-vinyl-1,2,3-triazole)s | 196–212 °C |
Data sourced from characterization studies of novel triazole-containing polymers.
Beyond linear polymers, the 1,2,3-triazole unit is fundamental in supramolecular chemistry. Its defined geometry and ability to participate in noncovalent interactions are exploited in the creation of macrocycles and mechanically interlocked molecules like catenanes and rotaxanes. These supramolecular structures are designed for specific functions, such as molecular recognition and sensing. For example, 1,2,3-triazolium macrocycles, derived from quaternized triazoles, have been developed as receptors for the selective recognition of anions. Furthermore, polymeric chemosensors incorporating hydroxyaromatic 1,2,3-triazole units have been synthesized, demonstrating a selective fluorometric response to specific anions like fluoride.
The 1,2,3-triazole ring contains three nitrogen atoms that can act as coordination sites, making it an effective ligand for a variety of metal ions. researchgate.net The 4-amino group on the 1H-1,2,3-triazol-4-amine scaffold can further influence coordination behavior or serve as a point for building more complex, multidentate ligands.
This coordination ability has been utilized to synthesize discrete metal complexes and extended structures like coordination polymers and metal-organic frameworks (MOFs). A notable example is the formation of a crystalline complex between copper(II) chloride and 4-amino-1,2,3-triazole. bibliotekanauki.pl Derivatives of 4-amino-1,2,3-triazole have also been used to create energetic coordination compounds, such as di(3-hydrazino-4-amino-1,2,3-triazole)-copper(II) perchlorate, where the triazole ligand coordinates to the metal center. researchgate.netresearchgate.net In the broader context of MOFs, the replacement of traditional linkers with custom-designed 1,2,3-triazole-based ligands has led to frameworks with enhanced properties, such as significantly increased CO2 uptake. acs.org
Materials incorporating the 1,2,3-triazole scaffold are showing significant promise in the field of optoelectronics due to their unique photophysical properties. Research has demonstrated that derivatives of 1H-1,2,3-triazole can form materials with useful luminescent and nonlinear optical (NLO) characteristics.
For example, certain 4-(carbazolyl-benzoyl)-1H-1,2,3-triazoles exhibit efficient blue emission in neat films, a desirable feature for organic light-emitting diode (OLED) applications. researchgate.net These materials are capable of glass formation and have demonstrated notable photoluminescence quantum yields. researchgate.net Furthermore, the fusion of the 1,2,3-triazole ring into larger heterocyclic systems, such as 1,2,3-triazolo[4,5-d]pyrimidines (8-azapurines), can produce compounds with strong fluorescence.
In the realm of NLO materials, 1,2,3-triazole-functionalized compounds have been investigated for their ability to perform second harmonic generation (SHG), a property valuable for laser technology and optical communications. The rigid, polarizable nature of the triazole ring contributes to the macroscopic NLO response of these materials.
Table 2: Photophysical Properties of Functional 1,2,3-Triazole Derivatives
| Compound Type | Property | Value/Observation | Application |
|---|---|---|---|
| 4-(carbazolyl-benzoyl)-1H-1,2,3-triazoles | Emission | Blue | OLEDs |
| Photoluminescence Quantum Yield | 18 - 27% | OLEDs | |
| Ionization Potential | 5.98 - 6.22 eV | Optoelectronics | |
| 1,2,3-Triazolo[4,5-d]pyrimidines | Fluorescence | Strong emission | Fluorescent Probes |
| 1,2,3-Triazole-functionalized ene-ynes | Optical Nonlinearity | Capable of Second Harmonic Generation (SHG) | NLO Materials |
Data compiled from studies on novel triazole-based optoelectronic materials. researchgate.net
Advanced Characterization of Material Properties
A comprehensive understanding of materials derived from this compound requires a suite of advanced characterization techniques to probe their structural, thermal, and functional properties.
Structural and Spectroscopic Analysis:
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional structure of crystalline materials, including metal complexes and supramolecular assemblies. It provides data on bond lengths, bond angles, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are essential for confirming the chemical structure of monomers and the resulting polymers in solution. Two-dimensional NMR techniques can also be used to differentiate between isomers, which is critical for 1,2,3-triazoles.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic functional groups within the material and to observe shifts in vibrational frequencies upon coordination to a metal ion, confirming ligand binding.
UV-visible and Fluorescence Spectroscopy: These techniques are vital for characterizing the photophysical properties of optoelectronic materials, providing information on absorption, emission wavelengths, and quantum yields. researchgate.net
Thermal and Morphological Analysis:
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of polymers and materials by measuring weight loss as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions, such as the glass transition temperature (Tg) and melting points of polymers, which are critical indicators of their processing conditions and operational range.
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of atoms on the material's surface.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations are frequently used to complement experimental results. These theoretical studies can predict molecular geometries, electronic properties (such as ionization potentials), and the relative stability of different structural forms, offering deeper insight into the material's behavior at a molecular level. researchgate.net
Table 3: Summary of Characterization Techniques for 1,2,3-Triazole-Based Materials
| Technique | Information Obtained |
|---|---|
| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, coordination geometry |
| NMR Spectroscopy | Chemical structure confirmation, isomer differentiation |
| FT-IR Spectroscopy | Functional group identification, metal-ligand binding |
| UV-vis/Fluorescence Spectroscopy | Electronic transitions, emission properties, quantum yield |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting/crystallization points |
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-amino-1,2,3-triazole-5-carboxamides |
| Copper(II) chloride |
| Di(3-hydrazino-4-amino-1,2,3-triazole)-copper(II) perchlorate |
| Fluoride |
| Poly(methyl methacrylate) |
| Polystyrene |
Future Directions and Emerging Research Avenues for 1h 1,2,3 Triazol 4 Amine
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the development of new therapeutics and materials derived from 1H-1,2,3-triazol-4-amine. ML algorithms can analyze vast datasets to identify promising drug candidates and predict their biological activities, thus accelerating the discovery process. mdpi.com
In drug discovery, AI and ML can be employed to:
Predict Bioactivity: Develop predictive models to screen virtual libraries of this compound derivatives for potential therapeutic effects, such as anticancer or antimicrobial activities. mdpi.com
Optimize Lead Compounds: Refine the structure of promising derivatives to enhance their efficacy and reduce potential side effects.
Identify Novel Targets: Analyze biological data to uncover new molecular targets for which this compound-based compounds could be effective.
In the realm of materials science, these computational tools can aid in the design of advanced materials with tailored properties. For instance, ML models could predict the properties of polymers or metal-organic frameworks (MOFs) incorporating the this compound moiety, guiding the synthesis of materials with specific thermal, optical, or electronic characteristics.
Table 1: Application of AI/ML in Triazole Derivative Research
| Research Area | Application of AI/ML | Potential Outcome for this compound |
| Drug Discovery | Design and in silico screening of novel quinolinesulfonamide-triazole hybrids. mdpi.com | Identification of new derivatives with potent anticancer activity. |
| Drug Discovery | Development of machine learning models for predicting Yellow Fever Virus inhibitors. nih.gov | Repurposing of this compound derivatives as antiviral agents. |
| Computational Chemistry | 3D-QSAR, molecular docking, and molecular dynamics studies of di-substituted 1,2,3-triazole derivatives. researchgate.net | Design of potent anti-tuberculosis agents based on the this compound scaffold. |
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
Future synthetic strategies for this compound and its derivatives will increasingly focus on green chemistry principles to enhance sustainability and efficiency. This involves the use of environmentally friendly solvents, catalysts, and energy sources.
Key areas of exploration include:
Green Solvents: Utilizing water, glycerol, or deep eutectic solvents to minimize the use of hazardous organic solvents.
Novel Catalysts: Developing more efficient and recyclable catalysts, such as copper nanoparticles or heterogeneous multifunctional photocatalysts, for the synthesis of triazole derivatives. rsc.org
Alternative Energy Sources: Employing microwave irradiation and ultrasound to accelerate reaction times and improve energy efficiency. mdpi.comnih.govscielo.org.za
Flow Chemistry: Implementing continuous-flow processes for a safer, more scalable, and efficient synthesis of 1,2,3-triazoles. nih.gov
These advanced methodologies promise to make the production of this compound-based compounds more economical and environmentally responsible.
Table 2: Emerging Sustainable Synthetic Methods for Triazoles
| Methodology | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. nih.govscielo.org.za | Reduced reaction times, increased yields, and enhanced energy efficiency. nih.gov |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote chemical reactions. mdpi.com | Shorter reaction times and improved yields. nih.gov |
| Flow Chemistry | Continuous pumping of reagents through a reactor. nih.gov | Improved safety, scalability, and efficiency. |
| Green Catalysts | Use of heterogeneous and recyclable catalysts like a magnetic ternary-layered double-hydroxide photocatalyst. rsc.org | Cost-effective, robust, and recyclable, avoiding the need for organic ligands and additives. rsc.org |
Deepening Understanding of Complex Biological Interactions and Mechanism of Action
A more profound comprehension of the intricate biological interactions and mechanisms of action of this compound derivatives is crucial for the development of more effective and selective therapeutic agents. The nitrogen atoms within the triazole ring are key to its ability to bind to biological targets through hydrogen bonding. pensoft.net
Future research in this area will likely involve:
Advanced Analytical Techniques: Utilizing techniques such as X-ray crystallography and NMR spectroscopy to elucidate the binding modes of these compounds with their biological targets.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and analyze the interactions between this compound derivatives and proteins. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand how different functional groups influence their biological activity. nih.gov
These investigations will provide valuable insights into how these compounds exert their therapeutic effects, paving the way for the design of next-generation drugs with improved pharmacological profiles. For example, derivatives of 4-amino-1,2,3-triazole have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a promising target in cancer therapy. mdpi.comresearchgate.net
Development of Multi-Targeting Agents and Advanced Materials with Tunable Properties
The versatile nature of the this compound scaffold makes it an excellent candidate for the development of multi-targeting agents and advanced materials with tunable properties.
In medicinal chemistry, the focus is shifting towards designing single molecules that can interact with multiple biological targets, which can be particularly beneficial for treating complex diseases like cancer and Alzheimer's disease. nih.gov The this compound core can be functionalized to incorporate different pharmacophores, leading to hybrid molecules with multi-target activity.
In materials science, this compound can be used as a building block for:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate with metal ions to form porous materials with applications in gas storage, separation, and catalysis. mdpi.commdpi.comnih.govuni-augsburg.de
Smart Materials: Developing materials that can respond to external stimuli such as light, temperature, or pH, with potential applications in sensors and drug delivery systems.
The ability to tune the properties of these materials by modifying the substituents on the this compound core opens up a vast design space for the creation of novel functional materials.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity (1,4- vs. 1,5-substitution) and amine functionalization. For example, amine protons typically appear as broad singlets in DMSO-d₆ .
- X-ray Diffraction : Single-crystal X-ray analysis reveals intramolecular hydrogen bonds (e.g., C–H⋯N) and supramolecular interactions (e.g., N–H⋯O), which stabilize molecular conformations. Software like SHELXL refines crystallographic data to atomic resolution .
How can DFT calculations be applied to study the electronic properties of this compound derivatives?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:
- Electrostatic Potential Surfaces (EPS) : Identify nucleophilic/electrophilic sites by mapping charge distribution.
- HOMO-LUMO Gaps : Correlate electronic transitions with experimental UV-Vis data to assess reactivity .
- Thermodynamic Properties : Calculate Gibbs free energy and enthalpy changes at varying temperatures to optimize synthetic conditions .
What strategies address conflicting bioactivity data in triazole-based compounds?
Q. Advanced
- Structural Validation : Re-examine purity and regiochemistry via X-ray crystallography to rule out isomer contamination .
- Biological Replicates : Perform dose-response assays in multiple cell lines or enzymatic models to confirm activity trends.
- Computational Docking : Compare binding modes of active vs. inactive analogs using software like AutoDock. For example, LQFM-096 (a triazole-tetrazole hybrid) showed variable analgesic effects depending on substituent positioning .
What role does regioselectivity play in triazole synthesis, and how is it controlled?
Basic
Regioselectivity determines whether the 1,4- or 1,5-triazole isomer forms. CuAAC exclusively produces 1,4-triazoles , while thermal or ruthenium-catalyzed reactions yield 1,5-products. Control strategies include:
- Catalyst Choice : Copper(I) salts (e.g., CuBr) for 1,4-selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Cu(I) stabilization, ensuring regiochemical fidelity .
How to design experiments for structure-activity relationship (SAR) studies on triazole derivatives?
Q. Advanced
- Scaffold Diversification : Synthesize analogs with varying substituents (e.g., alkyl, aryl, heterocyclic) at the triazole 4-position. For example, replacing a benzyl group with a methoxyphenyl moiety alters hydrogen-bonding networks .
- In Silico Screening : Use molecular docking (e.g., Glide SP mode) to prioritize candidates targeting enzymes like PXR receptors .
- Data Triangulation : Combine bioassay results, DFT-predicted reactivity indices, and crystallographic data to validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
